molecular formula C20H18F8S B12068182 Benzyl 2,2,3,3-tetrafluoropropyl sulfide

Benzyl 2,2,3,3-tetrafluoropropyl sulfide

Cat. No.: B12068182
M. Wt: 442.4 g/mol
InChI Key: KACCPLXWYUQIRG-UHFFFAOYSA-N
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Description

Benzyl 2,2,3,3-tetrafluoropropyl sulfide is an organic compound characterized by the presence of a benzyl group attached to a tetrafluoropropyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,3,3-tetrafluoropropyl sulfide typically involves the reaction of benzyl halides with tetrafluoropropyl thiols under nucleophilic substitution conditions. One common method involves the use of benzyl chloride and 2,2,3,3-tetrafluoropropane-1-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2,3,3-tetrafluoropropyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2,2,3,3-tetrafluoropropyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2,2,3,3-tetrafluoropropyl sulfide involves its interaction with various molecular targets and pathways. The compound’s sulfide group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activity and cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18F8S

Molecular Weight

442.4 g/mol

IUPAC Name

[2,2,3,3-tetrafluoro-4-(2,2,3,3-tetrafluoro-4-phenylbutyl)sulfanylbutyl]benzene

InChI

InChI=1S/C20H18F8S/c21-17(22,11-15-7-3-1-4-8-15)19(25,26)13-29-14-20(27,28)18(23,24)12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

KACCPLXWYUQIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CSCC(C(CC2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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